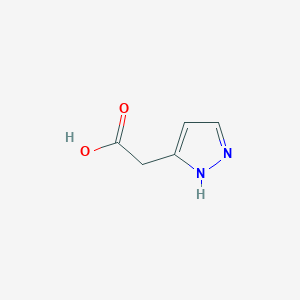

2-(1H-Pyrazol-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(1H-Pyrazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 102732-63-8 and a molecular weight of 126.11 . It is also known by its IUPAC name, 1H-pyrazol-3-ylacetic acid . The compound is typically stored in a dry, sealed environment, preferably in a freezer under -20°C .

Synthesis Analysis

Pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”, are synthesized through various methods . One such method involves the condensation of appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .Molecular Structure Analysis

The molecular structure of “2-(1H-Pyrazol-3-yl)acetic acid” is represented by the InChI code: 1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) . This indicates that the compound is a five-membered heterocycle with two adjacent nitrogen atoms in the ring .Chemical Reactions Analysis

Pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”, have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . The process may proceed via forming aza Michael followed by amination, cyclo dehydration, and subsequent enolization .Physical And Chemical Properties Analysis

“2-(1H-Pyrazol-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 126.11 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 126.042927438 g/mol .科学的研究の応用

Antimicrobial and Antioxidant Activity

- Scientific Field : Biochemistry and Pharmacology .

- Application Summary : This compound has been used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have shown promising antimicrobial and antioxidant activities .

- Methods of Application : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . They were then evaluated for their in vitro anti-microbial activity after thorough purification .

- Results : Among all the tested compounds, the compound 12e, 12f and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

Antifungal, Antimicrobial, Antiviral, and Anticancer Activity

- Scientific Field : Biochemistry and Pharmacology .

- Application Summary : 1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be synthesized using 2-(1H-Pyrazol-3-yl)acetic acid, have been used to create compounds that exhibit antifungal, antimicrobial, antiviral, and anticancer activities .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results indicate that these compounds are active against various strains and types of diseases, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Synthesis of Bioactive Chemicals

- Scientific Field : Organic Chemistry .

- Application Summary : Pyrazoles, including 2-(1H-Pyrazol-3-yl)acetic acid, are frequently used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results : The reasons for the increasing popularity of pyrazoles in several fields of science are examined . This chapter has summarized novel strategies and wide applications of pyrazole scaffold .

Antipromastigote Activity

- Scientific Field : Pharmacology .

- Application Summary : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound synthesized from 2-(1H-Pyrazol-3-yl)acetic acid .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The compound has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Synthesis of Bioactive Chemicals

- Scientific Field : Organic Chemistry .

- Application Summary : Pyrazoles, including 2-(1H-Pyrazol-3-yl)acetic acid, are frequently used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results : The reasons for the increasing popularity of pyrazoles in several fields of science are examined . This chapter has summarized novel strategies and wide applications of pyrazole scaffold .

Antipromastigote Activity

- Scientific Field : Pharmacology .

- Application Summary : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound synthesized from 2-(1H-Pyrazol-3-yl)acetic acid .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The compound has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and to obtain special instructions before use .

将来の方向性

There is ongoing research into the synthesis and properties of pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”. A recent study reported a novel, metal-free process for the challenging synthesis of a similar compound, “2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid”, which features an efficient construction of the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective, and environmentally benign , suggesting potential future directions for the synthesis of “2-(1H-Pyrazol-3-yl)acetic acid” and similar compounds.

特性

IUPAC Name |

2-(1H-pyrazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVKSUPEUFXUGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542641 |

Source

|

| Record name | (1H-Pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Pyrazol-3-yl)acetic acid | |

CAS RN |

102732-63-8 |

Source

|

| Record name | (1H-Pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)